molecular formula C12H15NO3 B7898410 3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid

3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid

Cat. No.: B7898410
M. Wt: 221.25 g/mol
InChI Key: AAEBMJBEJVNKKB-JTQLQIEISA-N
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Description

3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid is a compound that features a pyrrolidine ring attached to a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid typically involves the construction of the pyrrolidine ring followed by its functionalization. One common approach is to start with a suitable precursor, such as a substituted benzaldehyde, and then perform a series of reactions to introduce the pyrrolidine ring and the methoxy group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The methoxybenzoic acid moiety can also contribute to the compound’s overall biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    3-((2S)Pyrrolidin-2-YL)-4-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    3-((2S)Pyrrolidin-2-YL)-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    3-((2S)Pyrrolidin-2-YL)-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methoxy-3-[(2S)-pyrrolidin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-16-11-5-4-8(12(14)15)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEBMJBEJVNKKB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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